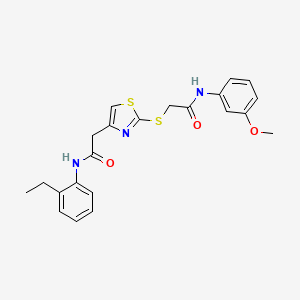
N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structures and Anion Coordination
Research on amide derivatives, including those related to thiazole and acetamide, often focuses on their unique spatial orientations and their ability to coordinate with anions, potentially leading to applications in molecular recognition and sensor design. Studies have shown that certain amide derivatives can self-assemble into structures through weak interactions, offering insights into designing new materials with specific properties (Kalita & Baruah, 2010).
Crystal Structures and Material Design
The crystal structures of acetamide derivatives are another area of interest, providing foundational knowledge for the development of new materials with potential applications in electronics, photonics, and drug design. For instance, the detailed examination of crystal structures in certain acetamide derivatives helps in understanding their physicochemical properties and how they can be tailored for specific applications (Galushchinskiy et al., 2017).
Synthesis and Antimicrobial Activities
Compounds featuring thiazole and acetamide groups have been studied for their synthesis methods and evaluated for antimicrobial activities. This research avenue explores the potential of these compounds in developing new antimicrobial agents, which is crucial for addressing the rising challenge of antibiotic resistance. For example, studies on the synthesis of thiazole derivatives and their antimicrobial evaluations against various bacterial and fungal strains provide a basis for developing new antibiotics (Wardkhan et al., 2008).
Optoelectronic Properties and Applications
The optoelectronic properties of thiazole-based compounds, including their use in the synthesis of conducting polymers, have implications for electronic and photonic devices. Research in this area focuses on how these compounds can be utilized in developing materials with desirable electronic properties for use in displays, sensors, and solar cells (Camurlu & Guven, 2015).
Chemoselective Synthesis Processes
In the field of synthetic chemistry, the chemoselective processes involving acetamide derivatives are of significant interest due to their applications in producing intermediates for pharmaceuticals and other bioactive molecules. For instance, the chemoselective acetylation of aminophenols to produce specific acetamide intermediates demonstrates the precision achievable in synthetic routes, which is crucial for the development of new drugs (Magadum & Yadav, 2018).
作用機序
Thiazoles, for instance, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Indole derivatives, on the other hand, have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-15-7-4-5-10-19(15)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-8-6-9-18(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJBLORXXKYKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
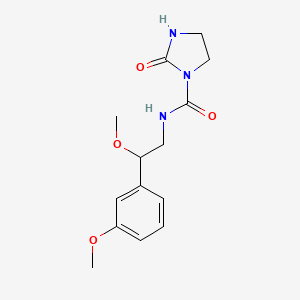
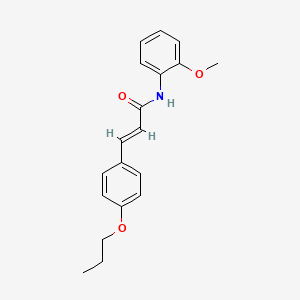
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)
![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)
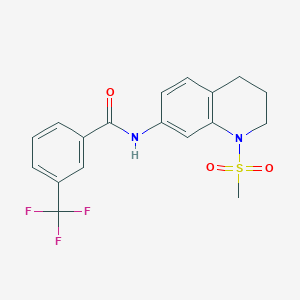
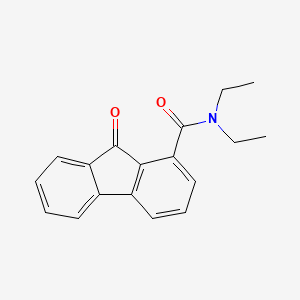
![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)
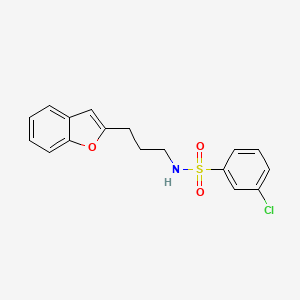
![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2725342.png)
methanone](/img/structure/B2725343.png)


